Cas no 757978-18-0 (5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine)
![5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine structure](https://www.kuujia.com/scimg/cas/757978-18-0x500.png)
5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine Chemical and Physical Properties
Names and Identifiers
-
- 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine
- 5-Bromo-3-iodo-7-azaindole
- 1H-PYRROLO[2,3-B]PYRIDINE, 5-BROMO-3-IODO-
- PubChem15707
- KSC495S5J
- HIN1685
- GIPGJYARDOQGDJ-UHFFFAOYSA-N
- BCP05415
- STR07406
- SC2171
- CB0138
- SBB054656
- WT1466
- VP10811
- TRA0010797
- RP06960
- PB20208
- 5-bromo-3-iodopyrrolo[2,3-b]pyridine
- AK-2
- Z1269150540
- SCHEMBL68662
- 757978-18-0
- EN300-138675
- DTXSID00640102
- AKOS015834506
- AM20061488
- 5-Bromo-3-iodo-7-azaindole, 97%
- CS-W019651
- 3-iodo-5-bromo-1H-pyrrolo[2,3-b]-pyridine
- MFCD07779519
- A23056
- 3-Bromo-5-iodo-7H-pyrrolo[2,3-b]pyridine
- Q-103548
- AC-22769
- FT-0650357
- SY035579
- DB-002260
-
- MDL: MFCD07779519
- Inchi: 1S/C7H4BrIN2/c8-4-1-5-6(9)3-11-7(5)10-2-4/h1-3H,(H,10,11)
- InChI Key: GIPGJYARDOQGDJ-UHFFFAOYSA-N
- SMILES: IC1=C([H])N([H])C2=C1C([H])=C(C([H])=N2)Br
Computed Properties
- Exact Mass: 321.86000
- Monoisotopic Mass: 321.86026g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 155
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Topological Polar Surface Area: 28.7
- Tautomer Count: 2
- XLogP3: 2.7
Experimental Properties
- Color/Form: powder
- Density: 2.52
- Melting Point: 234-239 °C
- Boiling Point: 324℃
- Flash Point: 150℃
- Refractive Index: 1.804
- PSA: 28.68000
- LogP: 2.93000
- Sensitiveness: Light Sensitive
- Solubility: Not determined
5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H302-H315-H318-H335
- Warning Statement: P261-P280-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22-37/38-41
- Safety Instruction: 26-39
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Store at room temperature
- Safety Term:26-39
- Risk Phrases:R22
5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine PricePrice >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB173451-1 g |
5-Bromo-3-iodo-7-azaindole, 95%; . |
757978-18-0 | 95% | 1 g |
€75.70 | 2023-07-20 | |
Enamine | EN300-138675-50.0g |
5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine |
757978-18-0 | 95% | 50.0g |
$702.0 | 2023-07-08 | |
AstaTech | SC2171-1/G |
5-BROMO-3-IODO-1H-PYRROLO[2,3-B]PYRIDINE |
757978-18-0 | 95% | 1g |
$25 | 2023-09-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB01921-5G |
5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine |
757978-18-0 | 97% | 5g |
¥ 132.00 | 2023-03-07 | |
eNovation Chemicals LLC | D382503-25g |
5-Bromo-3-iodo-7-azaindole |
757978-18-0 | 97% | 25g |
$350 | 2023-09-03 | |
eNovation Chemicals LLC | D494788-25G |
5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine |
757978-18-0 | 97% | 25g |
$100 | 2024-05-23 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY035579-10g |
3-Phenyloxetane-3-carboxylic Acid |
757978-18-0 | ≥97% | 10g |
¥225.0 | 2023-09-15 | |
abcr | AB173451-5 g |
5-Bromo-3-iodo-7-azaindole, 95%; . |
757978-18-0 | 95% | 5 g |
€88.20 | 2023-07-20 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WO686-25g |
5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine |
757978-18-0 | 95% | 25g |
2578CNY | 2021-05-08 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY035579-25g |
3-Phenyloxetane-3-carboxylic Acid |
757978-18-0 | ≥97% | 25g |
¥561.0 | 2023-09-15 |
5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine Related Literature
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Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
-
John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
-
David S. Goodsell,Ludovic Autin,Stefano Forli,Michel F. Sanner,Arthur J. Olson Faraday Discuss., 2014,169, 23-44
-
George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
Miqiu Kong,Ronald G. Larson Soft Matter, 2015,11, 1572-1581
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
Additional information on 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine
Recent Advances in the Application of 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine (CAS: 757978-18-0) in Chemical Biology and Pharmaceutical Research
The compound 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine (CAS: 757978-18-0) has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This heterocyclic scaffold serves as a critical building block in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and other targeted therapies. Its unique structural features, including the presence of both bromo and iodo substituents, make it a valuable intermediate for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings.
Recent studies have highlighted the role of 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine in the design of novel JAK (Janus kinase) inhibitors. JAK-STAT signaling pathway dysregulation is implicated in various inflammatory and autoimmune diseases, as well as certain cancers. Researchers have utilized this compound to develop potent and selective JAK inhibitors, demonstrating promising results in preclinical models. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported the synthesis of a series of pyrrolopyridine-based JAK2 inhibitors, where 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine served as a key intermediate. The resulting compounds exhibited nanomolar potency and improved selectivity profiles compared to earlier generations of inhibitors.
In addition to its applications in kinase inhibitor development, 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine has been employed in the synthesis of fluorescent probes for biological imaging. A recent study in Chemical Communications described the use of this compound to create a turn-on fluorescent probe for detecting reactive oxygen species (ROS) in live cells. The probe demonstrated high sensitivity and selectivity, enabling real-time monitoring of ROS levels in various cellular models. This advancement opens new avenues for studying oxidative stress-related diseases, such as neurodegenerative disorders and cancer.
The pharmaceutical industry has also recognized the potential of 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine in drug discovery programs. Several patent applications filed in 2022-2023 disclose its use in the synthesis of small-molecule modulators for protein-protein interactions (PPIs). Given the challenges in targeting PPIs with traditional small molecules, the rigid and planar structure of this pyrrolopyridine derivative provides a unique advantage in designing effective PPI inhibitors. Early-stage clinical candidates derived from this scaffold are currently under evaluation for their therapeutic potential in oncology and immunology.
From a synthetic chemistry perspective, recent advancements have focused on improving the scalability and sustainability of 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine production. A 2023 Green Chemistry publication reported a novel, transition-metal-free approach to its synthesis, significantly reducing the environmental impact compared to traditional methods. This development is particularly important as the demand for this intermediate continues to grow in both academic and industrial settings.
In conclusion, 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine (CAS: 757978-18-0) remains a highly valuable compound in modern chemical biology and pharmaceutical research. Its diverse applications span from kinase inhibitor development to biological probe design, with ongoing innovations in synthetic methodologies ensuring its continued relevance. As research in targeted therapies and chemical biology advances, this compound is likely to play an increasingly important role in the discovery of novel therapeutic agents and research tools.
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